molecular formula C8H12N2O2 B13850178 N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide

N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide

Cat. No.: B13850178
M. Wt: 168.19 g/mol
InChI Key: XKEMMYSNKGUOCT-KTUCCBJNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formylnorloline involves multiple steps, starting from simpler organic molecules. One common approach is the formylation of norloline, which can be achieved using formic acid or formylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the formyl group on the nitrogen atom of norloline.

Industrial Production Methods: Industrial production of N-Formylnorloline is less common due to the complexity of its synthesis. it can be extracted from plant sources where it naturally occurs, such as tall fescue grasses. The extraction process involves isolating the alkaloid from plant tissues using solvents and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-Formylnorloline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives, potentially altering its biological activity.

    Reduction: Reduction reactions can remove the formyl group, converting N-Formylnorloline back to norloline.

    Substitution: The formyl group can be substituted with other functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to substitute the formyl group under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-formyl derivatives with additional oxygen-containing groups, while reduction typically produces norloline .

Mechanism of Action

The mechanism of action of N-Formylnorloline involves its interaction with biological targets, primarily in insects. It is believed to disrupt normal physiological processes in insects, leading to paralysis or death. The exact molecular targets and pathways are still under investigation, but it is known to affect the nervous system of insects, making it an effective natural insecticide .

Comparison with Similar Compounds

    N-Formylloline: Another loline derivative with a formyl group, but differs in its substitution pattern.

    N-Acetylnorloline: Similar structure but with an acetyl group instead of a formyl group.

    N-Methylloline: Contains a methyl group instead of a formyl group.

Comparison: N-Formylnorloline is unique due to its specific formyl substitution, which imparts distinct chemical and biological properties. Compared to N-Formylloline, it has a different substitution pattern, affecting its reactivity and biological activity. N-Acetylnorloline and N-Methylloline differ in their substituents, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide

InChI

InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5?,6-,7+,8-/m1/s1

InChI Key

XKEMMYSNKGUOCT-KTUCCBJNSA-N

Isomeric SMILES

C1CN2C[C@@H]3[C@@H]([C@H]2C1O3)NC=O

Canonical SMILES

C1CN2CC3C(C2C1O3)NC=O

Origin of Product

United States

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